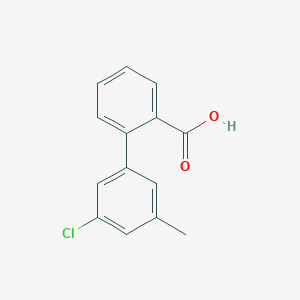
2-(3-Chloro-5-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-methylphenyl)benzoic acid, also known as 2-CMB, is an organic compound with the molecular formula C11H9ClO2. It is a white crystalline solid that is used in a variety of scientific research applications. It is a commonly used intermediate in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis.
Scientific Research Applications
2-(3-Chloro-5-methylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It is also used as a reagent in the synthesis of various organic compounds, such as dyes and pigments.
Mechanism of Action
2-(3-Chloro-5-methylphenyl)benzoic acid, 95% acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It binds to the active site of the enzyme, blocking the substrate from binding and thus preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
2-(3-Chloro-5-methylphenyl)benzoic acid, 95% has been shown to inhibit the biosynthesis of fatty acids, which can lead to decreased levels of triglycerides and cholesterol in the blood. It has also been shown to reduce inflammation and to have antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(3-Chloro-5-methylphenyl)benzoic acid, 95% is a useful reagent for organic synthesis due to its low cost and availability. However, it is not as versatile as other reagents and may not be suitable for all reactions. Additionally, it is not as stable as other reagents and may decompose if not handled properly.
Future Directions
Future research on 2-(3-Chloro-5-methylphenyl)benzoic acid, 95% could focus on developing more efficient and cost-effective synthesis methods. Additionally, further research could be done to investigate the biochemical and physiological effects of 2-(3-Chloro-5-methylphenyl)benzoic acid, 95% on other biological systems, such as bacteria and plants. Additionally, research could be done to investigate the potential therapeutic applications of 2-(3-Chloro-5-methylphenyl)benzoic acid, 95%, such as its use as an antioxidant or anti-inflammatory agent. Finally, research could be done to investigate the potential toxic effects of 2-(3-Chloro-5-methylphenyl)benzoic acid, 95%, as well as its potential for environmental contamination.
Synthesis Methods
2-(3-Chloro-5-methylphenyl)benzoic acid, 95% can be synthesized from 2-chloro-5-methylphenol and benzoic acid. The reaction is conducted in an organic solvent, such as methanol, at temperatures ranging from 80-100°C. The reaction is catalyzed by a strong base, such as sodium hydroxide, and the product is isolated by distillation.
properties
IUPAC Name |
2-(3-chloro-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUVHDJDDCJNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683297 |
Source


|
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-02-9 |
Source


|
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














